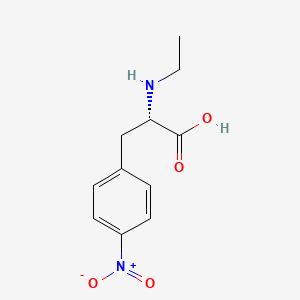
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an ethylamino group, a nitrophenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of an amino acid derivative with an ethyl halide, followed by nitration of the aromatic ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the carboxylic acid group.
Substitution: Alkyl halides and strong bases are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the ethylamino group can produce various oxidized derivatives.
科学的研究の応用
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The ethylamino group can form hydrogen bonds with enzymes or receptors, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid
- (2S)-2-(ethylamino)-3-(3-nitrophenyl)propanoic acid
- (2S)-2-(ethylamino)-3-(4-aminophenyl)propanoic acid
Uniqueness
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid is unique due to the specific positioning of the nitro group on the aromatic ring and the presence of the ethylamino group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-2-12-10(11(14)15)7-8-3-5-9(6-4-8)13(16)17/h3-6,10,12H,2,7H2,1H3,(H,14,15)/t10-/m0/s1 |
InChIキー |
YSMQJBKCCSNKCV-JTQLQIEISA-N |
異性体SMILES |
CCN[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
正規SMILES |
CCNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120493.png)
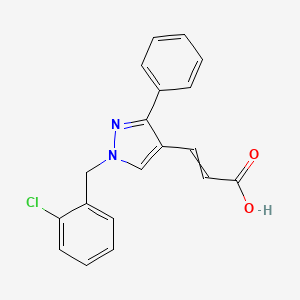
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14120507.png)
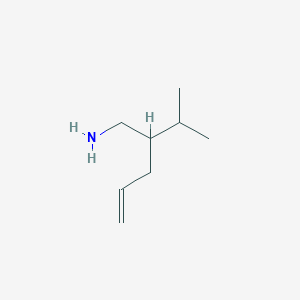
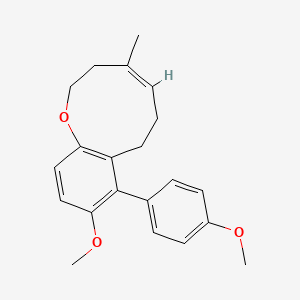

![4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14120541.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14120548.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)
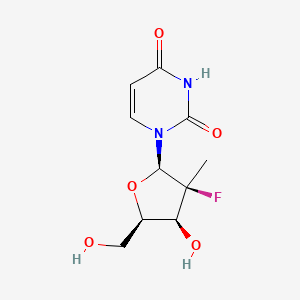

![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)
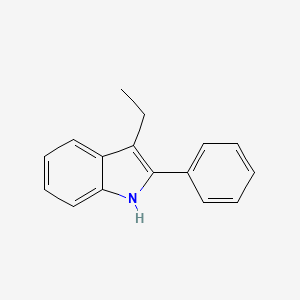
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
